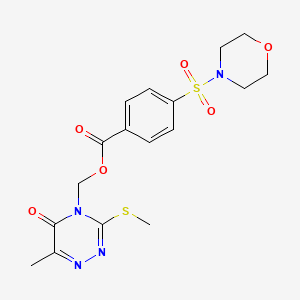
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate is a synthetic organic compound. Its complex molecular structure incorporates functional groups that confer significant chemical reactivity, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of individual moieties, which are then linked via condensation reactions. Starting materials might include 4-(morpholinosulfonyl)benzoic acid and 6-methyl-3-(methylthio)-1,2,4-triazine-5-one, with reaction conditions tailored to facilitate esterification and other condensation reactions.
Esterification: : The carboxylic acid group on 4-(morpholinosulfonyl)benzoic acid reacts with the hydroxyl group of an alcohol intermediate in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Condensation: : The triazine moiety is coupled with the benzoate through a nucleophilic substitution, facilitated by base catalysts like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial synthesis mirrors laboratory techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur or nitrogen atoms under controlled conditions, potentially transforming into sulfoxide or nitroso derivatives.
Reduction: : Selective reduction at the carbonyl groups can yield alcohol derivatives.
Substitution: : Halogenation reactions might replace hydrogen atoms on the benzene ring or triazine ring with halides, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Halogenating Agents: : Chlorine (Cl2), bromine (Br2), iodine (I2).
Major Products
Oxidation: : Oxidized sulfoxide derivatives.
Reduction: : Alcohols from carbonyl reductions.
Substitution: : Halogenated benzene or triazine derivatives.
Scientific Research Applications
The compound finds applications across diverse research domains:
Chemistry: : As a building block in organic synthesis, it aids in constructing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its therapeutic potential, possibly functioning as a drug precursor.
Industry: : Used in material science for developing novel polymers and as a reagent in chemical processes.
Mechanism of Action
Its effects are mediated by interactions with specific molecular targets, such as enzymes or receptors, via binding to active sites or altering protein function. The morpholine and triazine groups are often critical in these interactions, modifying biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: : Share similar benzene ring structures and sulfur-containing moieties.
Morpholine Substituted Compounds: : Exhibit similar pharmacological activities due to the morpholine ring.
Triazine Derivatives: : Used in agriculture (e.g., herbicides), showcasing similar nitrogen-containing heterocycles.
Uniqueness
That’s a quick tour through the world of this fascinating compound. Chemistry can be quite the adventure, don't you think?
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c1-12-15(22)21(17(28-2)19-18-12)11-27-16(23)13-3-5-14(6-4-13)29(24,25)20-7-9-26-10-8-20/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWLYOSFDSMJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
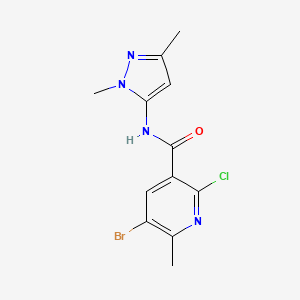
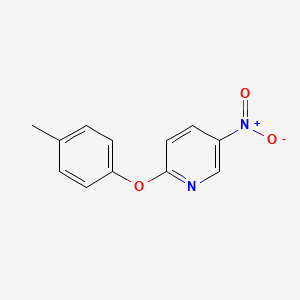
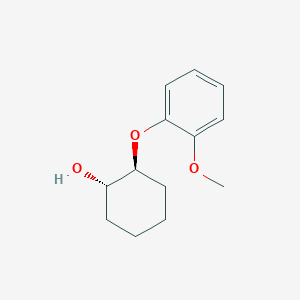
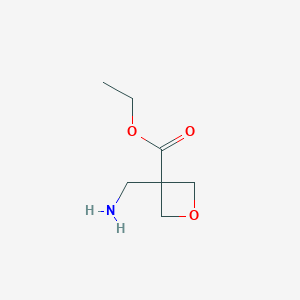
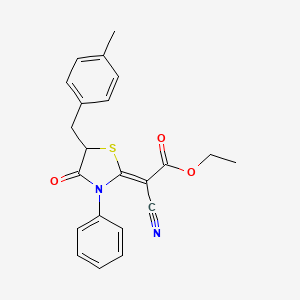
![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2697793.png)
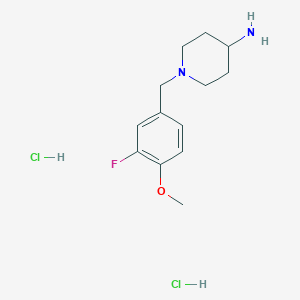
![N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2697797.png)
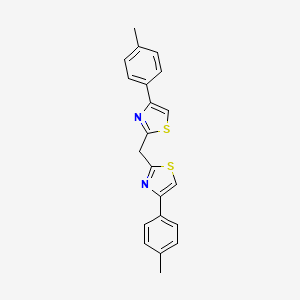
![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)
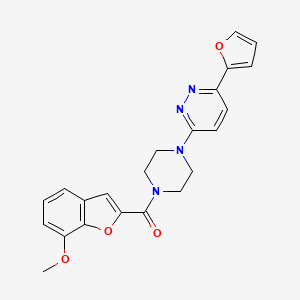
![2-Chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2697803.png)
